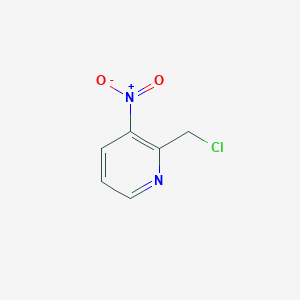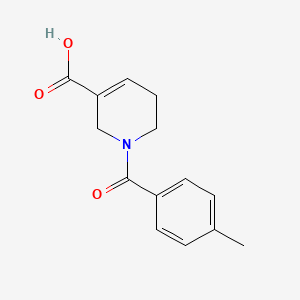
1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 4-methylbenzoyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or tetrahydropyridine ring positions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
相似化合物的比较
1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Benzoyl Derivatives: Compounds like benzoyl chloride and benzoyl peroxide, which share the benzoyl functional group.
Tetrahydropyridine Derivatives: Compounds like tetrahydropyridine and its substituted derivatives, which share the tetrahydropyridine ring structure.
Carboxylic Acid Derivatives: Compounds like benzoic acid and its derivatives, which share the carboxylic acid functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
1-(4-methylbenzoyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(9-15)14(17)18/h3-7H,2,8-9H2,1H3,(H,17,18) |
InChI 键 |
OUIKMUVDZAYAAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC=C(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
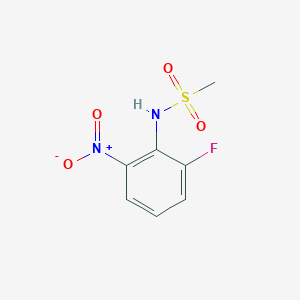
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
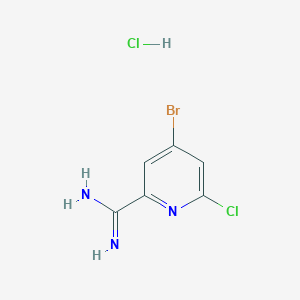
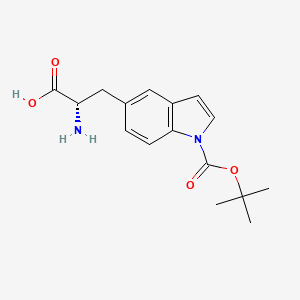
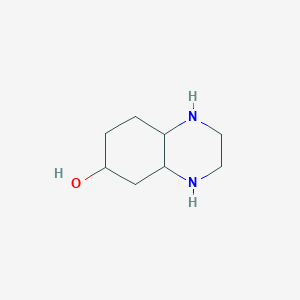
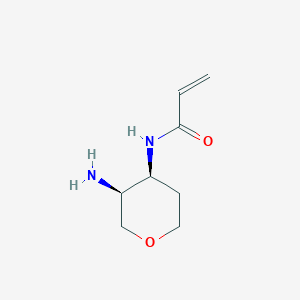
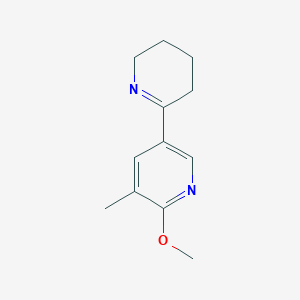
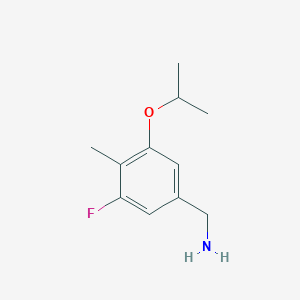
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B13004588.png)
![Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)](/img/structure/B13004591.png)
